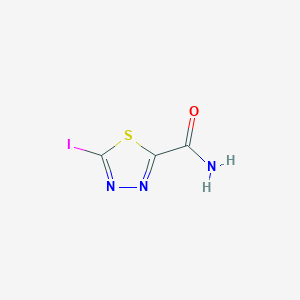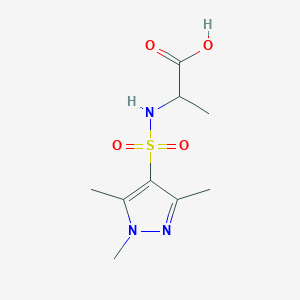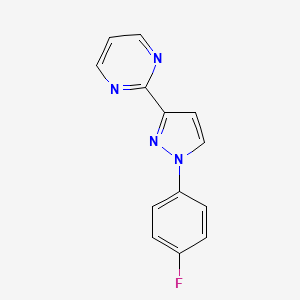
2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine: is a heterocyclic compound that contains both pyrazole and pyrimidine rings The presence of a fluorophenyl group attached to the pyrazole ring enhances its chemical properties, making it a compound of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable pyrimidine precursor under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The medicinal applications of this compound are particularly noteworthy. It has been investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
- 2-(4-Fluorophenyl)-6-methyl-3-(1H-pyrazol-3-yl)pyridine
- 2-(4-Fluorophenyl)-1H-imidazo[1,2-a]pyridine
- 4-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine exhibits unique properties due to the specific arrangement of its functional groups. This unique structure can result in different reactivity, binding affinity, and biological activity. For instance, the presence of the pyrimidine ring may enhance its ability to interact with certain enzymes or receptors, making it more effective in specific applications.
Propiedades
Fórmula molecular |
C13H9FN4 |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
2-[1-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-9-6-12(17-18)13-15-7-1-8-16-13/h1-9H |
Clave InChI |
VUHRBXUDBSDRNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=NN(C=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)

![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
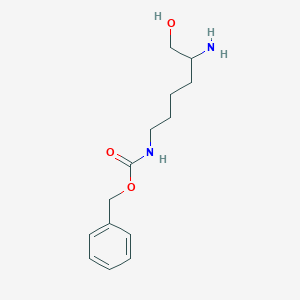
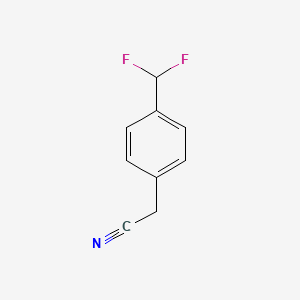
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
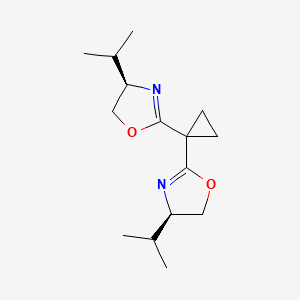

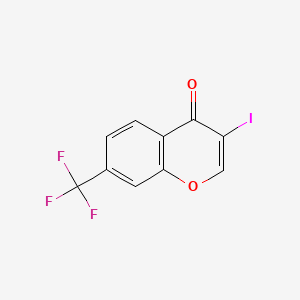

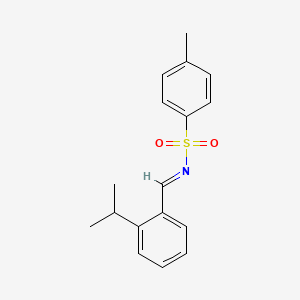
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
